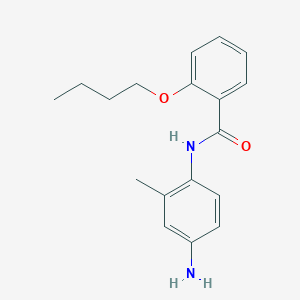

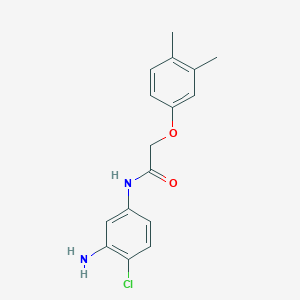

![molecular formula C15H21N3O B1385165 [4-(5-Methoxy-1H-benzimidazol-2-yl)cyclohexyl]-methylamine CAS No. 933738-43-3](/img/structure/B1385165.png)

[4-(5-Methoxy-1H-benzimidazol-2-yl)cyclohexyl]-methylamine

Vue d'ensemble

Description

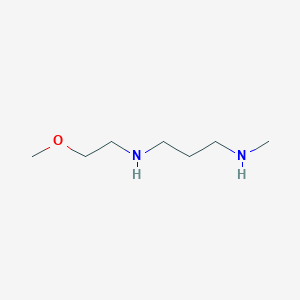

“[4-(5-Methoxy-1H-benzimidazol-2-yl)cyclohexyl]-methylamine” is a chemical compound with the molecular formula C15H21N3O and a molecular weight of 259.35 . It belongs to the class of organic compounds known as benzimidazoles .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21N3/c1-10-2-7-13-14 (8-10)18-15 (17-13)12-5-3-11 (9-16)4-6-12/h2,7-8,11-12H,3-6,9,16H2,1H3, (H,17,18) . This indicates the arrangement of atoms and bonds in the molecule.Applications De Recherche Scientifique

Antileukemic Agents :

- A derivative, 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid, showed promising results as an antileukemic agent. This compound induced significant cell death in leukemic cells, suggesting potential use in chemotherapy (Gowda et al., 2009).

Antibacterial Activity :

- Various benzimidazole derivatives demonstrated effective antibacterial properties, particularly against gram-positive bacteria such as S. aureus and B. subtilis. This research highlights the potential for these compounds in antibacterial applications (Tavman et al., 2009).

Hepatitis C Virus Inhibition :

- A novel series of 3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid derivatives, derived from a benzimidazole NS5B inhibitor, showed potent inhibitory activity against the Hepatitis C Virus polymerase NS5B. This suggests potential therapeutic applications in treating Hepatitis C (Martin et al., 2011).

Anti-platelet and Vasodilatory Activities :

- Some benzimidazole-imidazole derivatives were found to have significant anti-platelet and vasodilatory activities, indicating potential for use in cardiovascular therapeutics (Tanaka et al., 1994).

α-Glucosidase Inhibition :

- Morpholine derivatives of benzimidazole displayed significant α-glucosidase inhibitory potential. Such inhibitors are important in managing conditions like diabetes (Menteşe et al., 2020).

Antiulcer Agent Development :

- Research on solvates of benzimidazole derivatives identified compounds with improved stability and similar antiulcer activities to their parent compounds, indicating potential for developing new antiulcer agents (Yamada et al., 1996).

Synthetic Chemistry :

- Novel methods for synthesizing selectively methylated benzimidazoles have been developed, expanding the toolkit for creating diverse benzimidazole-based compounds for various applications (Katritzky et al., 1994).

Urease Inhibition :

- Methoxy bridged benzimidazolyl-substituted phthalocyanines were found to be potent inhibitors of urease, an enzyme involved in various physiological and pathophysiological processes (Demirbaş et al., 2018).

Corrosion Inhibition :

- Benzimidazole derivatives have been studied for their potential as corrosion inhibitors, particularly for protecting mild steel in acidic environments (Yadav et al., 2013).

Cancer Treatment :

- Benzimidazole derivatives have been investigated as inhibitors of DNA topoisomerase I, an enzyme involved in cancer cell proliferation. This points to their potential use in cancer treatment (Alpan et al., 2007).

Propriétés

IUPAC Name |

[4-(6-methoxy-1H-benzimidazol-2-yl)cyclohexyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c1-19-12-6-7-13-14(8-12)18-15(17-13)11-4-2-10(9-16)3-5-11/h6-8,10-11H,2-5,9,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSFLODLKBBKJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)C3CCC(CC3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

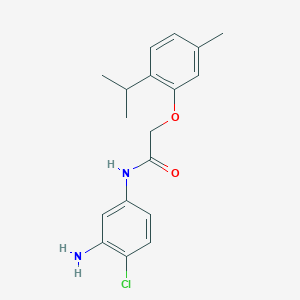

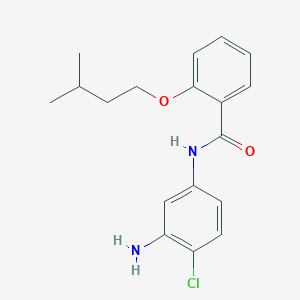

![N-(5-Amino-2-fluorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385083.png)

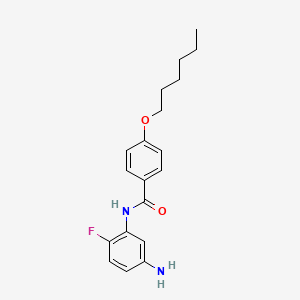

![N-(4-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385089.png)

![Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385102.png)